4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 873588-92-2
VCID: VC7682895
InChI: InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3
SMILES: CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Molecular Formula: C11H16BrNO3S
Molecular Weight: 322.22

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide

CAS No.: 873588-92-2

Cat. No.: VC7682895

Molecular Formula: C11H16BrNO3S

Molecular Weight: 322.22

* For research use only. Not for human or veterinary use.

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide - 873588-92-2

Specification

CAS No. 873588-92-2
Molecular Formula C11H16BrNO3S
Molecular Weight 322.22
IUPAC Name 4-bromo-N-butan-2-yl-3-methoxybenzenesulfonamide
Standard InChI InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3
Standard InChI Key RWXZKNVHTWHKON-UHFFFAOYSA-N
SMILES CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC

Introduction

4-Bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a bromine atom at the para position of a benzene ring, a secondary butyl group attached to the nitrogen atom, and a methoxy group at the meta position, making it structurally unique.

Structural Characteristics

The molecular structure of 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide can be described as follows:

  • Chemical Formula: C11H16BrNO3S

  • Functional Groups:

    • Sulfonamide (-SO2NH-)

    • Methoxy (-OCH3)

    • Bromine substituent (-Br)

    • Secondary butyl group (-CH(CH3)CH2CH3)

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • 4-bromobenzenesulfonyl chloride

    • sec-butylamine

    • Methoxy-substituted benzene derivatives

  • Reaction Steps:

    • Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine.

    • Methoxylation: Introduction of the methoxy group via electrophilic substitution.

Reaction conditions often involve organic solvents such as dichloromethane and catalysts like triethylamine to facilitate nucleophilic substitution.

Biological Activity

Sulfonamides, including derivatives like 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide, exhibit significant biological activities due to their ability to interact with enzymes and receptors.

Potential Applications:

  • Antimicrobial Activity:

    • Sulfonamides inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical in folate synthesis.

    • Related compounds have shown activity against E. coli and S. aureus .

  • Anticancer Potential:

    • Sulfonamide derivatives have been explored for their role in inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in tumors .

    • These compounds may induce apoptosis in cancer cells.

  • Anti-inflammatory Effects:

    • Some sulfonamides reduce inflammation by modulating cytokine release or inhibiting enzymes involved in inflammatory pathways .

Research Findings

Recent studies on sulfonamide derivatives provide insights into their biological relevance:

  • Antimicrobial Studies: Compounds structurally similar to this sulfonamide have demonstrated minimum inhibitory concentrations (MICs) as low as ~6 mg/mL against Gram-positive and Gram-negative bacteria .

  • Structure-Activity Relationships (SAR):

    • The presence of electron-withdrawing groups like bromine enhances activity.

    • The bulky sec-butyl group may improve selectivity for specific enzymes or receptors .

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